3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide

Lipophilicity Metabolic stability 6-Alkoxy SAR

3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide is a synthetic heterocyclic compound belonging to the triazolo[4,3-b]pyridazine class, featuring a 6-isopropoxy substituent on the fused bicyclic core and a propanamide-linked thiazol-2-yl moiety. Triazolo[4,3-b]pyridazine derivatives have been investigated as c-Met kinase inhibitors, dual c-Met/Pim-1 inhibitors, TrkA kinase inhibitors, and GABAA receptor ligands.

Molecular Formula C14H16N6O2S
Molecular Weight 332.38 g/mol
Cat. No. B12169270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide
Molecular FormulaC14H16N6O2S
Molecular Weight332.38 g/mol
Structural Identifiers
SMILESCC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC=CS3)C=C1
InChIInChI=1S/C14H16N6O2S/c1-9(2)22-13-6-4-11-18-17-10(20(11)19-13)3-5-12(21)16-14-15-7-8-23-14/h4,6-9H,3,5H2,1-2H3,(H,15,16,21)
InChIKeyQZNUXJHGBSARGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide: Procurement-Grade Characterization for Research Sourcing


3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide is a synthetic heterocyclic compound belonging to the triazolo[4,3-b]pyridazine class, featuring a 6-isopropoxy substituent on the fused bicyclic core and a propanamide-linked thiazol-2-yl moiety. Triazolo[4,3-b]pyridazine derivatives have been investigated as c-Met kinase inhibitors, dual c-Met/Pim-1 inhibitors, TrkA kinase inhibitors, and GABAA receptor ligands [1][2]. It is critical to note that this specific compound has no published, peer-reviewed biological data; all procurement decisions must be based on its structural differentiation within the class rather than on demonstrated biological superiority [3].

Why 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide Cannot Be Assumed Interchangeable with Unsubstituted or Methoxy Analogs


Within the triazolo[4,3-b]pyridazine class, the 6-position alkoxy substituent directly modulates lipophilicity (logP/logD), metabolic stability, and target-binding conformation. In the c-Met inhibitor series reported by Albrecht et al. (J. Med. Chem. 2008), variation of the 6-substituent from methoxy to larger alkoxy groups produced IC50 shifts exceeding 10-fold [1]. The N-(thiazol-2-yl)propanamide side chain present in this compound introduces additional hydrogen-bond donor/acceptor capacity (polar surface area ~77.8 Ų for related analogs) distinct from N-phenylpropanamide or N-pyridinylpropanamide variants, which alters kinase selectivity profiles . Generic substitution with a 6-methoxy or 6-unsubstituted analog without experimental validation therefore carries a high risk of target disengagement or off-target activity shifts .

Quantitative Differentiation Evidence for 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide Against Closest Analogs


6-Isopropoxy vs. 6-Methoxy Substituent: Calculated Lipophilicity and Predicted Metabolic Stability Advantage

The 6-isopropoxy substituent on the triazolo[4,3-b]pyridazine core provides a calculated logP increase of approximately +0.5 units relative to the 6-methoxy analog, based on fragment-based calculation methods (e.g., C log P). This is consistent with the logD range reported for structurally related triazolopyridazine screening compounds (logD 1.5–1.6 for methoxy vs. estimated ~2.0 for isopropoxy) . In the c-Met inhibitor series, 6-alkoxy chain lengthening from methoxy to isopropoxy was associated with improved metabolic stability in human liver microsome (HLM) assays, though no direct head-to-head data exist for this specific compound [1].

Lipophilicity Metabolic stability 6-Alkoxy SAR

Thiazol-2-yl Propanamide vs. Phenyl Propanamide: Predicted Hydrogen-Bonding Network Alteration at the c-Met Kinase Hinge Region

The thiazol-2-yl terminal group in the propanamide side chain introduces a nitrogen atom capable of acting as a hydrogen-bond acceptor in the kinase hinge region, a feature absent in N-phenylpropanamide analogs. Molecular docking studies of related triazolo[4,3-b]pyridazine c-Met inhibitors demonstrate that the N-(heteroaryl)propanamide linker forms a critical hydrogen bond with Met1160 in the c-Met hinge, contributing to inhibitor potency [1]. The thiazole ring provides an additional π-stacking opportunity with Tyr1159 compared to simple phenyl analogs. No experimental binding data exist for this specific compound; this inference is based on the crystallographic binding mode of triazolopyridazine 11 in PDB 3CCN [1].

Kinase hinge binding Hydrogen bonding c-Met selectivity

NCI-60 Panel Screening of Closely Related Triazolo[4,3-b]pyridazine Derivatives: Class-Level Antiproliferative Benchmark

Multiple triazolo[4,3-b]pyridazine series have been screened against the NCI-60 cancer cell line panel at 10⁻⁵ M concentration. In the RSC Advances 2024 study, lead compounds 4g and 4a demonstrated mean growth inhibition (GI%) values of 55.84% and 29.08% respectively across the 60-cell-line panel [1]. Compound 4g (6-(thiophen-2-yl) substituted) achieved dual c-Met/Pim-1 IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM [1]. An independent series of thiazole-containing triazolo[4,3-b]pyridazine derivatives (compounds 3a–q) was tested against the same NCI-60 panel, with compound 3b showing PI3Kα IC50 of 0.086 ± 0.005 μM and mTOR IC50 of 0.221 ± 0.014 μM [2]. These data establish class-level antiproliferative benchmarks but do not constitute direct evidence for the target compound.

Anticancer screening NCI-60 GI50 benchmark

TrkA Kinase Inhibition Landscape: Patent-Documented Triazolopyridazine Scaffolds with Thiazole-Containing Side Chains

Patent WO2012125667 (Merck) discloses triazolo[4,3-b]pyridazine derivatives as TrkA kinase inhibitors for pain and cancer indications, with Example 24 specifically containing a thiazole-bearing propanamide side chain [1]. The patent establishes that N-(heteroaryl)propanamide substitution at the triazolopyridazine 3-position is a key pharmacophoric element for TrkA binding. The DRUGMAP database links this chemotype to tropomyosin-related kinase A (TrkA/NTRK1) with inhibitor mechanism of action, referenced against chronic pain, neuropathic pain, and solid tumor indications [2]. The 6-isopropoxy substitution distinguishes the target compound from the patent examples, which predominantly feature 6-aryl or 6-heteroaryl substituents, potentially offering differentiated TrkA binding kinetics or selectivity.

TrkA inhibition Pain Neuropathic pain

GABAA Receptor Benzodiazepine Site: 6-Alkoxy SAR from Legacy Patent Literature

US Patent 5,905,079 (Merck Sharp & Dohme) describes 1,2,4-triazolo[4,3-b]pyridazine derivatives with 6-alkoxy substitution as ligands for the benzodiazepine binding site of GABAA receptors, indicated for epilepsy, cerebral ischemia, stroke, and head injury [1]. The patent establishes that 6-alkoxy substitution (including methoxy, ethoxy, and propoxy variants) is critical for GABAA receptor affinity, with specific alkoxy chain length modulating receptor subtype selectivity [2]. The target compound's 6-isopropoxy substituent falls within the claimed alkoxy range, while its N-(thiazol-2-yl)propanamide side chain is structurally distinct from the N-alkyl or N-cycloalkyl carboxamide side chains exemplified in the patent.

GABAA receptor Benzodiazepine site Anxiolytic

Cumulative Evidence Strength Assessment and Procurement Caveat

A systematic assessment of all available evidence yields the following classification: (1) No direct head-to-head comparison data exist for this compound against any named comparator. (2) No cross-study comparable data exist because the compound has not been described in any peer-reviewed biological study. (3) Class-level inference from c-Met, Pim-1, PI3Kα, mTOR, TrkA, and GABAA programs suggests plausible biological activity but provides no quantitative basis for selecting this compound over close analogs. (4) Supporting evidence from calculated physicochemical properties (logP, PSA) distinguishes the compound from 6-methoxy analogs but lacks experimental validation. Procurement should be based on the compound's structural uniqueness within the triazolopyridazine class and its potential as a screening library component for kinase or GPCR panels, not on demonstrated biological superiority [1][2].

Evidence synthesis Data gap analysis Procurement risk

Defensible Application Scenarios for 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide Based on Available Evidence


Kinase Inhibitor Screening Library Expansion for c-Met/Pim-1 Dual Inhibition Programs

Based on the class-level NCI-60 and kinase inhibition data for related triazolo[4,3-b]pyridazine derivatives (compound 4g: c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM) [1], this compound can serve as a structurally distinct library member in screening cascades targeting dual c-Met/Pim-1 inhibition. The 6-isopropoxy and thiazol-2-yl propanamide features are absent from the published 4a–4g series, offering potential for novel SAR exploration around the c-Met hinge-binding region.

TrkA Pain Program Structural Probe with Patent-Validated Pharmacophore

The WO2012125667 patent establishes the N-(thiazol-2-yl)propanamide side chain as a TrkA pharmacophore element [2]. This compound's 6-isopropoxy substitution is novel relative to the patented 6-aryl examples, making it a suitable probe for structure–activity relationship studies exploring the tolerance of the TrkA ATP-binding site to 6-alkoxy substitution, potentially yielding differentiated selectivity against TrkB/TrkC or improved CNS permeability.

GABAA Receptor Subtype Selectivity Profiling with Novel Side-Chain Chemistry

US Patent 5,905,079 demonstrates that 6-alkoxy triazolopyridazines bind the GABAA benzodiazepine site, but the thiazole-containing propanamide side chain of this compound is unprecedented in the GABAA patent literature [3]. This structural divergence supports procurement for GABAA subtype selectivity panels (α1-, α2-, α3-, α5-containing receptors), where side-chain modifications have historically driven subtype selectivity.

Anticancer Screening in Thiazole-Containing Triazolopyridazine Series

The RSC Medicinal Chemistry 2024 series of thiazole derivatives (compounds 3a–q) demonstrated that N-(thiazol-2-yl) substitution on the triazolopyridazine scaffold yields active PI3Kα/mTOR inhibitors (compound 3b: PI3Kα IC50 = 0.086 μM) [4]. The target compound combines the thiazole side chain with a 6-isopropoxy core modification unexplored in the 3a–q series, providing a rational basis for inclusion in PI3K/AKT/mTOR pathway-focused screening cascades.

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